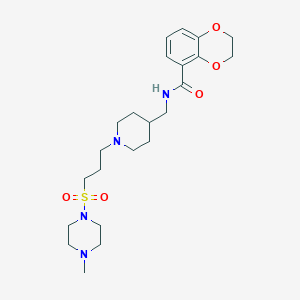
5-HT4 antagonist 1
Übersicht
Beschreibung
5-HT4-Antagonist 1 ist eine Verbindung, die für ihre Rolle als selektiver Antagonist des 5-Hydroxytryptamin-Rezeptors 4 (5-HT4-Rezeptor) bekannt ist. Dieser Rezeptor gehört zur Familie der Serotoninrezeptoren, die an verschiedenen physiologischen Prozessen beteiligt sind, darunter die Modulation der Neurotransmitterfreisetzung, die gastrointestinale Motilität und kognitive Funktionen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-HT4-Antagonist 1 umfasst typischerweise mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Der Syntheseweg umfasst häufig:
Bildung der Kernstruktur: Hierbei wird das zentrale Gerüst durch eine Reihe von Kondensations- und Cyclisierungsreaktionen aufgebaut.
Modifikationen der funktionellen Gruppen: Einführung spezifischer funktioneller Gruppen, die die Affinität und Selektivität der Verbindung für den 5-HT4-Rezeptor erhöhen.
Industrielle Produktionsmethoden
Die industrielle Produktion von 5-HT4-Antagonist 1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Ausbeute und Wirtschaftlichkeit optimiert und umfasst häufig:
Batch- oder kontinuierliche Strömungsreaktoren: Um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Automatisierte Reinigungssysteme: Für die effiziente Trennung und Reinigung des Endprodukts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-HT4 antagonist 1 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the Core Structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups that enhance the compound’s affinity and selectivity for the 5-HT4 receptor.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving:
Batch or Continuous Flow Reactors: To ensure consistent quality and scalability.
Automated Purification Systems: For efficient separation and purification of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-HT4-Antagonist 1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen zur Bildung von Oxiden oder Hydroxiden.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid unter sauren oder basischen Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel wie Thionylchlorid oder Nukleophile wie Amine und Alkohole werden eingesetzt.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen ab. Beispielsweise:
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von halogenierten Verbindungen oder Ethern.
Wissenschaftliche Forschungsanwendungen
5-HT4-Antagonist 1 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung der Struktur-Wirkungs-Beziehung von Serotoninrezeptoren eingesetzt.
Biologie: Hilft beim Verständnis der Rolle von 5-HT4-Rezeptoren in der zellulären Signalübertragung und Neurotransmission.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf den 5-HT4-Rezeptor abzielen.
Wirkmechanismus
5-HT4-Antagonist 1 entfaltet seine Wirkung, indem er an den 5-HT4-Rezeptor bindet und so die Wirkung von Serotonin blockiert. Diese Hemmung verhindert, dass der Rezeptor nachgeschaltete Signalwege aktiviert, die verschiedene physiologische Reaktionen modulieren können. Zu den molekularen Zielen gehören G-Protein-gekoppelte Rezeptoren, die die Produktion von cyclischem Adenosinmonophosphat (cAMP) und die Freisetzung von Neurotransmittern beeinflussen .
Wirkmechanismus
5-HT4 antagonist 1 exerts its effects by binding to the 5-HT4 receptor, thereby blocking the action of serotonin. This inhibition prevents the receptor from activating downstream signaling pathways, which can modulate various physiological responses. The molecular targets include G protein-coupled receptors that influence cyclic adenosine monophosphate (cAMP) production and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Mosaprid: Ein 5-HT4-Rezeptoragonist mit zusätzlicher 5-HT3-Antagonistenaktivität.
Metoclopramid: Ein weiterer 5-HT4-Rezeptoragonist, der vor allem als Antiemetikum eingesetzt wird.
Renzaprid: Ein dualer 5-HT4-Rezeptoragonist und 5-HT3-Rezeptorantgonist.
Einzigartigkeit des 5-HT4-Antagonisten 1
5-HT4-Antagonist 1 ist aufgrund seiner hohen Selektivität und Potenz als 5-HT4-Rezeptorantgonist einzigartig. Im Gegensatz zu einigen ähnlichen Verbindungen zeigt er keine signifikante Aktivität an anderen Serotoninrezeptorsubtypen, was ihn zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen des 5-HT4-Rezeptors macht .
Eigenschaften
IUPAC Name |
N-[[1-[3-(4-methylpiperazin-1-yl)sulfonylpropyl]piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O5S/c1-25-11-13-27(14-12-25)33(29,30)17-3-8-26-9-6-19(7-10-26)18-24-23(28)20-4-2-5-21-22(20)32-16-15-31-21/h2,4-5,19H,3,6-18H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXZCLHKLUWDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CCCN2CCC(CC2)CNC(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



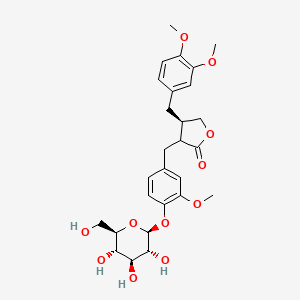
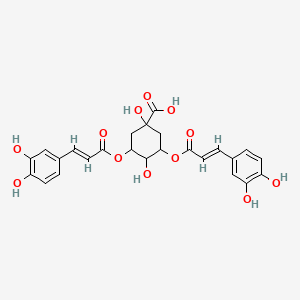
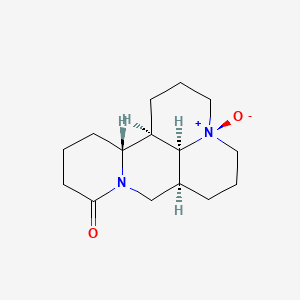
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068944.png)
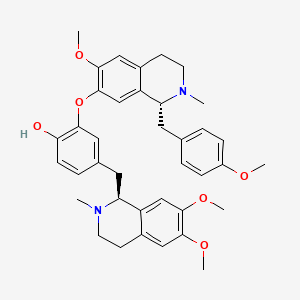
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B8068968.png)

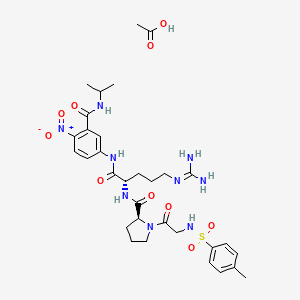
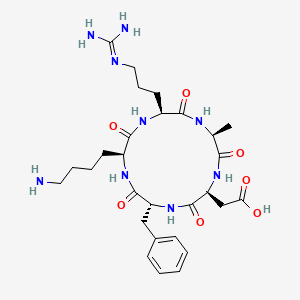

![2-[(2R)-2-methylpiperazin-1-yl]-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride](/img/structure/B8069011.png)


